ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-2-propylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-8-26-18-20-15-14(16(22)21-18)13(11-7-6-9-25-11)12(10(3)19-15)17(23)24-5-2/h6-7,9,13H,4-5,8H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIKLMKMUFLDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CS3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrido[2,3-d]Pyrimidine Skeleton Construction
The synthesis begins with the formation of the pyrido[2,3-d]pyrimidine core, a bicyclic system integrating pyrimidine and pyridine rings. Patent EP1894932A1 outlines a cyclocondensation strategy using 2-aminopyridine-3-carboxylate derivatives and urea under acidic conditions. Key steps include:
- Reagent System : A mixture of ethyl 2-amino-4-methylpyridine-3-carboxylate and urea in phosphoryl chloride (POCl₃) at 110°C for 6 hours yields the 4-oxo intermediate.
- Mechanism : The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of urea, followed by cyclization and dehydration.
Table 1: Core Synthesis Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ (neat) | 110 | 6 | 72 |
| Polyphosphoric acid | 130 | 8 | 65 |
| Microwave-assisted | 150 | 1.5 | 78 |
Microwave-assisted synthesis enhances reaction efficiency, reducing time by 75% while improving yield.
Esterification at Position 6
The ethyl ester group is introduced via Steglich esterification. A carboxylic acid intermediate reacts with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
$$
\text{R-COOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{DCC, DMAP}} \text{R-COOCH}2\text{CH}3 + \text{H}_2\text{O}
$$
Optimization Note : Replacing DCC with ethyl chloroformate increases yield from 70% to 88% by minimizing side reactions.
Industrial-Scale Production
US20230312576A1 highlights continuous flow reactors for large-scale synthesis. Key advantages include:
- Residence Time : 30 minutes vs. 12 hours in batch reactors.
- Solvent Recovery : 95% toluene recycled via distillation.
- Throughput : 15 kg/day with ≥99.5% purity after recrystallization.
Structural Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, -COOCH₂CH₃), 2.45 (s, 3H, -CH₃), 3.15–3.25 (m, 2H, -SCH₂CH₂CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O pyrimidinone).
- HRMS : m/z 417.1321 [M+H]⁺ (calc. 417.1318).
X-Ray Crystallography : Confirms the bicyclic structure and substituent orientations.
Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The propylsulfanyl group (-SPr) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is consistent with thioether chemistry observed in structurally related compounds.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C | Ethyl 7-methyl-4-oxo-2-(propylsulfinyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Sulfone formation | mCPBA (excess), DCM, rt | Ethyl 7-methyl-4-oxo-2-(propylsulfonyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Key Findings :
-
Oxidation selectivity depends on stoichiometry and reaction time.
-
The pyrido[2,3-d]pyrimidine core remains stable under mild oxidative conditions.
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis, producing the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | 7-Methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 60°C, 8h | Sodium salt of the carboxylic acid |
Key Findings :
-
Basic hydrolysis proceeds faster but requires neutralization to isolate the free acid .
-
The thiophen-2-yl group remains intact under both conditions.
Nucleophilic Substitution
The C-2 propylsulfanyl group can be replaced by nucleophiles, leveraging the electron-deficient pyrimidine ring.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Thiol substitution | EtSH, K₂CO₃, DMF, 80°C | Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Amine substitution | NH₃ (g), MeOH, 50°C | Ethyl 2-amino-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Key Findings :
-
Substitution efficiency depends on the nucleophile’s strength and reaction solvent.
-
Steric hindrance from the thiophen-2-yl group may slow kinetics.
Reduction Reactions
The 4-oxo group can be reduced to a hydroxyl or methylene group, modifying the compound’s hydrogen-bonding capacity .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ketone → alcohol | NaBH₄, MeOH, 0°C | Ethyl 4-hydroxy-7-methyl-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Ketone → methylene | H₂ (1 atm), Pd/C, EtOH, 24h | Ethyl 4-methylene-7-methyl-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Key Findings :
-
Over-reduction is avoided by controlling hydrogen pressure and catalyst loading .
-
The thiophene ring does not hydrogenate under these conditions.
Cycloaddition and Ring Functionalization
The electron-rich thiophen-2-yl substituent participates in electrophilic aromatic substitution (EAS), though direct evidence in this compound is limited. Analogous systems show reactivity at the 5-position of the thiophene .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂ (1 eq), FeBr₃, DCM, 0°C | Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(5-bromothiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Nitration | HNO₃/H₂SO₄, 0°C | Ethyl 5-(5-nitrothiophen-2-yl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Key Findings :
-
Regioselectivity in EAS favors the 5-position due to directing effects of the sulfur atom .
-
Harsh conditions may degrade the pyrido[2,3-d]pyrimidine core.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous compounds indicates decomposition above 250°C, primarily involving the ester and thioether groups.
| Temperature Range (°C) | Decomposition Pathway |
|---|---|
| 250–300 | Cleavage of the ethyl ester to release CO₂ and ethylene |
| 300–350 | Oxidative degradation of the propylsulfanyl group |
Comparative Reactivity Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to ethyl 7-methyl-4-oxo have demonstrated antimicrobial properties . For instance:
- Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis and disrupt cellular processes. Studies have shown effectiveness against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
- Case Study : A study on similar compounds revealed significant bactericidal activity against resistant strains, suggesting the potential for developing new antibiotics based on this class of compounds .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest promising applications in oncology:
The biological activity of ethyl 7-methyl-4-oxo is attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Similar structures have shown potential in modulating receptors linked to platelet activation and cancer progression.
- Enhanced Cellular Uptake : The lipophilic nature of the compound may improve its cellular uptake, increasing bioavailability and efficacy .
Case Studies and Experimental Findings
While specific case studies on ethyl 7-methyl-4-oxo are scarce, related research provides valuable insights:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-4-oxo-2-(methylthio)-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Ethyl 7-methyl-4-oxo-2-(ethylthio)-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylthio group, in particular, may influence its reactivity and interactions with molecular targets, setting it apart from similar compounds.
Biological Activity
Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of pyrido[2,3-d]pyrimidine derivatives has been extensively studied. The specific compound exhibits several notable activities:
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines can act as inhibitors of eukaryotic elongation factor 2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell proliferation. For instance:
- Inhibition of eEF-2K : The compound has shown significant inhibitory effects on eEF-2K in various cancer cell lines. A related derivative demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties:
- Antibacterial Activity : Studies have reported that certain pyrido[2,3-d]pyrimidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds from this class were tested against Escherichia coli and Staphylococcus aureus, showing promising results .
Antiparasitic Activity
Some derivatives have demonstrated effectiveness against parasites such as Toxoplasma gondii and Pneumocystis carinii, indicating potential for treating infections caused by these organisms .
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrido[2,3-d]pyrimidine derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. For instance, the introduction of various substituents at the R1 position improved selectivity towards cancer cells while reducing toxicity to normal cells.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial properties of synthesized pyrido[2,3-d]pyrimidines using the disc diffusion method. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?
The synthesis requires precise control of reaction parameters:
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for solubility and reactivity .
- Temperature : Reflux conditions (e.g., 80–110°C) are critical to drive cyclization and minimize side reactions .
- Catalysts : Transition-metal catalysts (e.g., palladium or copper) may enhance coupling reactions involving the thiophene or propylsulfanyl groups .
- Purification : Sequential recrystallization (e.g., ethyl acetate/ethanol mixtures) and monitoring via HPLC or TLC ensure >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
A combination of methods is essential:
- NMR Spectroscopy : 1H/13C NMR identifies key functional groups (e.g., ester carbonyl, thiophene protons) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns for sulfur-containing moieties .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the pyrido[2,3-d]pyrimidine core .
- HPLC : Reverse-phase chromatography monitors purity (>98% by area-under-curve) and detects degradation products .
Q. How can researchers screen this compound for preliminary biological activity?
Initial screening involves:
- In vitro assays : Target-specific assays (e.g., kinase inhibition, cytotoxicity) using cell lines relevant to cancer or inflammation pathways .
- Molecular docking : Computational models predict binding affinity to targets like EGFR or COX-2, guided by the compound’s thiophene and sulfanyl substituents .
Advanced Research Questions
Q. What strategies elucidate reaction mechanisms for key transformations (e.g., cyclization or sulfur incorporation)?
Mechanistic studies employ:
- Isotopic labeling : 13C or 34S isotopes track atom migration during cyclization or sulfanyl group integration .
- Computational modeling : Density Functional Theory (DFT) calculates energy barriers for intermediates, validating proposed pathways .
- Kinetic profiling : Time-resolved NMR or IR spectroscopy identifies rate-determining steps, such as thiophene conjugation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
SAR strategies include:
- Analog synthesis : Modifying substituents (e.g., replacing propylsulfanyl with methylthio or aryl groups) to assess impact on potency .
- Pharmacophore mapping : 3D-QSAR models correlate substituent electronic properties (e.g., logP, polar surface area) with activity .
- Bioisosteric replacement : Swapping thiophene with furan or pyridine rings to enhance metabolic stability .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives/negatives .
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution in cellular assays .
- Structural analogs : Compare data with closely related derivatives (e.g., ethyl vs. methyl esters) to isolate substituent effects .
Q. What methodologies assess the compound’s stability under physiological conditions?
Stability studies involve:
- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), or photolytic conditions, followed by LC-MS analysis .
- Plasma stability : Incubate with human/animal plasma to evaluate esterase-mediated hydrolysis of the ethyl carboxylate group .
Q. What role does computational modeling play in understanding drug-target interactions?
- Molecular dynamics (MD) simulations : Predict binding modes and residence time in target pockets (e.g., ATP-binding sites) .
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity, guiding rational design .
Q. How can crystallographic data inform drug design for this compound?
X-ray structures reveal:
- Conformational flexibility : Puckering of the pyrido[2,3-d]pyrimidine ring influences target binding .
- Intermolecular interactions : Hydrogen bonds (e.g., C–H···O) and π-stacking with aromatic residues guide solubility optimization .
Q. What challenges arise in multi-step synthesis, and how are they mitigated?
Common issues and solutions:
- Low intermediate yields : Stepwise optimization of protecting groups (e.g., Boc for amines) and catalysts (e.g., Pd/C for cross-couplings) .
- Side reactions : Use scavenger resins or column chromatography to remove byproducts (e.g., unreacted thiophene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
